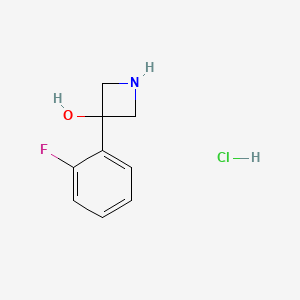

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSHFXMZPSAOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The azetidine ring can be reduced to form a more saturated compound.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-(2-Fluorophenyl)azetidin-3-one.

Reduction: Formation of 3-(2-Fluorophenyl)azetidine.

Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride can be achieved through several methods, including:

- Substitution Reactions : The difluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to form oxidized derivatives or reduction to yield various reduced forms using agents like sodium borohydride or lithium aluminum hydride .

Medicinal Chemistry

The compound is extensively studied for its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.

- Antiviral Activity : Preliminary studies indicate that azetidine derivatives exhibit antiviral properties. For instance, compounds similar to 3-(2-Fluorophenyl)azetidin-3-ol have shown activity against viruses such as human coronavirus and influenza A virus.

-

Anticancer Properties : Research has highlighted the potential anticancer properties of azetidine derivatives. Some findings include:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). Certain azetidinone derivatives showed IC50 values as low as 9 nM against HT-29 cells .

| Compound Type | Cancer Cell Line | IC50 Value (nM) |

|---|---|---|

| Azetidinone derivative | HT-29 | 9 |

| Azetidinone derivative | MCF-7 | 17 |

| Fluorinated analogues | Various tumor types | <100 |

The biological activities of this compound are under investigation for their potential therapeutic applications:

- Antimicrobial Properties : The compound is being evaluated for its effectiveness against bacterial strains, showcasing its potential use in treating infections .

Study on Azetidine Derivatives

A comprehensive study evaluated the effects of various azetidine derivatives on human solid tumor cell lines. The results indicated that some derivatives induced apoptosis and inhibited proliferation in breast cancer models, suggesting their potential as therapeutic agents.

Antiviral Efficacy Assessment

Another research focused on assessing the antiviral efficacy of azetidinone compounds against RNA and DNA viruses. The findings revealed moderate inhibitory activity against several viral strains, indicating a promising avenue for further exploration in antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The azetidine ring’s unique structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Azetidine Derivatives

*Hypothetical data inferred from structural analogs.

Substituent Position and Electronic Effects

- Fluorine Position : The 2-fluorophenyl group in the target compound may induce steric and electronic effects distinct from the 4-fluoro isomer (CAS 958297-40-0). For example, the 2-fluoro substituent could hinder rotation of the phenyl ring, influencing receptor binding .

- Trifluoromethyl vs. Methoxy: The trifluoromethyl group (CAS 2387602-02-8) is strongly electron-withdrawing and lipophilic, whereas the methoxy group (C₁₀H₁₄ClNO₂) is electron-donating. These differences impact solubility, metabolic stability, and target interactions .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The trifluoromethyl analog (logP ~2.5) is more lipophilic than the methoxy derivative (logP ~1.2), which may correlate with improved blood-brain barrier penetration but reduced aqueous solubility .

- Solubility: The 4-fluorophenyl derivative (CAS 958297-40-0) is reported to dissolve in DMSO and methanol, suggesting moderate polarity . In contrast, trifluoromethyl-substituted compounds often require formulation aids due to low solubility.

Structural Analogues in Drug Discovery

- Azetidin-3-ol HCl (CAS 18621-18-6) : The parent compound is a versatile building block in synthesizing neuroactive agents, such as Encenicline hydrochloride (an α7 nAChR agonist for Alzheimer’s disease) .

- 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol HCl (CAS 745817-37-2) : A pyrrolidine-based analog with a fluorobenzyl group, demonstrating the importance of fluorine in optimizing pharmacokinetic profiles .

Biological Activity

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its azetidine ring and a fluorophenyl substituent, this compound may serve as a promising candidate for drug development. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClFNO. Its structure includes:

- Azetidine ring: A four-membered cyclic amine that contributes to its biological interactions.

- Fluorophenyl group: Enhances the compound's pharmacological properties, potentially increasing its binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against MCF-7 breast cancer cells, indicating potential as an anticancer agent .

- Binding Affinity : Interaction studies reveal that the compound has a favorable binding profile with certain biological targets, which could be exploited for therapeutic purposes. The azetidine structure allows for specific interactions with receptors or enzymes involved in disease processes.

- Potential Applications : The compound's unique features suggest applications in treating conditions such as cancer and possibly other diseases influenced by cellular proliferation and signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of azetidine derivatives, including this compound:

- In Vitro Studies : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines. For example, compounds similar to 3-(2-Fluorophenyl)azetidin-3-ol were evaluated for their effects on MCF-7 cells, showing IC50 values comparable to established chemotherapeutic agents .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways related to cell survival and apoptosis. Further research is needed to elucidate these pathways fully.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride | Different fluorophenyl position | Distinct antiproliferative effects |

| 1-(4-Fluorophenyl)azetidin-3-ol | Substituted at nitrogen | Variations in pharmacokinetics |

| 1-(3-(2-(Benzo[b]thiophen-5-yl)ethoxy)propyl)azetidin-3-ol | Complex substituent on azetidine ring | Broader spectrum of activity |

This table highlights how variations in structure can lead to different biological activities, emphasizing the potential of this compound within this class.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride?

Methodological Answer: The synthesis typically involves a ring-closing strategy or nucleophilic substitution. For example:

- Step 1: React 2-fluorobenzaldehyde derivatives (e.g., 2-fluoro-4-hydroxybenzaldehyde, CAS 405-05-0) with a β-amino alcohol precursor to form the azetidine ring via cyclization .

- Step 2: Introduce the hydroxyl group at the 3-position of the azetidine ring using hydroxylation or hydrolysis under controlled pH (e.g., acidic/basic conditions) .

- Step 3: Purify the product via recrystallization or column chromatography, followed by hydrochlorination with HCl gas or aqueous HCl to yield the hydrochloride salt .

Key Considerations:

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Storage: Keep under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Handling: Use desiccants during weighing and avoid prolonged exposure to humidity. Decomposition products (e.g., free base or fluorophenol derivatives) can be monitored via TLC .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer:

- Stereochemical Analysis:

- Batch Comparison:

Q. What strategies improve enantiomeric purity during synthesis?

Methodological Answer:

Q. How can researchers assess the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assay:

- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.

- Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.

- Quantify remaining compound via LC-MS/MS and calculate half-life (t₁/₂) .

- Key Parameters:

- Monitor for hydroxylated or demethylated metabolites.

- Compare with control compounds (e.g., propranolol for high clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.